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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzoic acid

Cat. No.: B1349807

An In-depth Technical Guide to 2-Fluoro-3-
methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzoic acid, a
key intermediate in organic synthesis with significant applications in the pharmaceutical and
agrochemical industries. This document details its chemical structure, IUPAC name,
physicochemical properties, experimental protocols for its synthesis and key reactions, and its
role in modulating a critical biological signaling pathway.

Chemical Structure and IUPAC Name

2-Fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid. The International
Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-3-
methylbenzoic acid[1][2]. Its chemical structure is characterized by a benzene ring substituted
with a carboxylic acid group at position 1, a fluorine atom at position 2, and a methyl group at
position 3.

The structure can be represented by the SMILES string CC1=C(C(=CC=C1)C(=0)O)F and the
InChiIKey DGNAETGARNTCIL-UHFFFAOYSA-N[1][2].

Caption: Chemical structure of 2-Fluoro-3-methylbenzoic acid.
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Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 2-Fluoro-3-methylbenzoic acid is

presented in the table below for easy reference and comparison.

Property Value Reference
IUPAC Name 2-fluoro-3-methylbenzoic acid [1][2]
CAS Number 315-31-1 [3]14]15]
Molecular Formula CsH7FO2 [4]
Molecular Weight 154.14 g/mol [4]
Appearance White to off-white or pale (31[6]
cream powder/crystal
Melting Point 114-121 °C [11[3]
Boiling Point 197.031 °C (calculated) [1]
Density 1.225 g/cm3 [1]
Flash Point 72.962 °C (calculated) [1]
Purity >97.5% to 299.0% [7]
Insoluble in water; soluble in
Solubility N,N-dimethylformamide and [6]

dimethyl sulfoxide

Role in Drug Development and Biological

Significance

2-Fluoro-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of active

pharmaceutical ingredients (APIs)[1]. The incorporation of fluorine into organic molecules can

enhance metabolic stability, binding affinity, and bioavailability[1].

A notable derivative, 2-Fluoro-3-methylbenzoic acid methyl ester, has been identified as a

potent 5-HT3 receptor antagonist[3][9]. 5-HT3 receptor antagonists are a class of drugs known
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as "setrons" that are highly effective antiemetics, particularly for managing nausea and
vomiting induced by chemotherapy and postoperative procedures[1].

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to neuronal
depolarization and the initiation of the vomiting reflex. Antagonists like the methyl ester of 2-
Fluoro-3-methylbenzoic acid block this interaction.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies for key experiments involving 2-Fluoro-3-methylbenzoic acid are
provided below.

This protocol is adapted from a method for the synthesis of 2-fluorobenzoic acids.

Materials:

1-Aryl-7-methylbenziodoxolones (precursor)
e Caesium fluoride (CsF)

e TEMPO

e Dimethylformamide (DMF), dry

e Dichloromethane (CH2Cl2)

e Trifluoroacetic acid (CFsCOOH)

e Hydrochloric acid (HCI)

e Sodium sulfate (Na2S0a4)

Procedure:

 In a Schlenk flask, combine the 1-aryl-7-methylbenziodoxolone (0.1 mmol), CH2Cl2 (1 mL),
and CFsCOOH (100 pL).
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« Stir the reaction mixture for 1 minute at room temperature.
« Evaporate the solvent and dry the residue under vacuum.

e Under an argon atmosphere, add CsF (0.3 mmol), TEMPO (0.1 mmol), and dry DMF (500
ML) to the residue.

« Stir the reaction under the specified conditions (time and temperature may need
optimization).

 After the reaction, add water (3 mL) and CH2Clz (3 mL) to the reaction mixture.
o Separate the layers and discard the organic layer.

e To the aqueous layer, add 37% HCI (100 yL) and CH2Clz (3 mL).

» Shake the mixture for one minute, then separate the organic layer.

o Dry the organic layer with Na2SOa4, evaporate the solvent, and analyze the residue (e.g., by
NMR, GC-MS) to confirm the presence of 2-Fluoro-3-methylbenzoic acid[10].

This protocol describes a common method for the esterification of carboxylic acids.

Materials:

2-Fluoro-3-methylbenzoic acid

Acetone

Potassium carbonate (K2COs3)

Dimethyl sulfate ((CH3)2S0a4)
Procedure:
e Add 2-Fluoro-3-methylbenzoic acid (2g) to a dry 100 mL round-bottom flask.

» Dissolve the acid in acetone (20 mL).
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e Add potassium carbonate (2.15 g, 15.6 mmol, 1.2 equiv) to the mixture.
 Stir the resulting suspension until the evolution of gas ceases (approximately 10 minutes).

o Add dimethyl sulfate to the reaction mixture and continue stirring at room temperature.
Monitor the reaction progress by a suitable method (e.g., TLC).

o Upon completion, the reaction mixture can be worked up by filtering the solid and
evaporating the solvent. Further purification may be required[6].

This is a general procedure for the amidation of carboxylic acids, which can be applied to 2-
Fluoro-3-methylbenzoic acid.

Materials:

e 2-Fluoro-3-methylbenzoic acid

e Triphenylphosphine (PPhs)

e N-Chlorophthalimide

o Desired primary or secondary amine
o Toluene

Procedure:

e In a suitable reaction vessel, combine 2-Fluoro-3-methylbenzoic acid, triphenylphosphine,
and N-chlorophthalimide in toluene.

e Add the desired amine to the mixture.
« Stir the reaction at room temperature.
o Monitor the reaction for the formation of the corresponding amide.

» Upon completion, the product can be isolated and purified using standard techniques such
as column chromatography.
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This protocol outlines the intramolecular Friedel-Crafts acylation of a derivative of 4-
phenylbutyric acid, illustrating a key reaction type for benzoic acid derivatives.

Materials:

4-Phenylbutyric acid derivative (synthesized from a benzoic acid)

Thionyl chloride (SOCI2)

Anhydrous aluminum chloride (AICI3)

Anhydrous dichloromethane (CH2Cl2)
Procedure:
o Step A: Formation of the Acyl Chloride

o In a round-bottom flask under an inert atmosphere, combine the 4-phenylbutyric acid
derivative with an excess of thionyl chloride (2-3 equivalents).

o Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

o Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the
crude acyl chloride. Use this directly in the next step.

e Step B: Intramolecular Acylation

o

Cool a suspension of anhydrous AICIs (1.1 equivalents) in anhydrous CH2Clz to 0 °C.

[¢]

Dissolve the crude acyl chloride from Step A in a small amount of anhydrous CH2Clz.

[e]

Slowly add the acyl chloride solution to the stirred AICIs suspension, maintaining the
temperature at O °C.

[¢]

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir
for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
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o Work-up involves quenching the reaction with ice-water, extraction with an organic solvent,
washing, drying, and solvent removal.

o Purify the resulting product by vacuum distillation or column chromatography.

Conclusion

2-Fluoro-3-methylbenzoic acid is a valuable and versatile building block in modern organic
and medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of
complex molecules with significant biological activities, most notably demonstrated by its
derivative's role as a 5-HT3 receptor antagonist. The experimental protocols provided herein
offer a foundation for the synthesis and derivatization of this important compound, facilitating
further research and development in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Fluoro-3-methylbenzoic acid chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349807#2-fluoro-3-methylbenzoic-acid-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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